Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-
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Overview
Description
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring attached to a phenyl group through an ethanone linkage
Preparation Methods
The synthesis of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- typically involves the reaction of benzimidazole with a suitable phenyl ethanone derivative. One common method involves the condensation of benzimidazole with acetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized benzimidazole derivatives
- Reduced benzimidazole derivatives
- Substituted benzimidazole derivatives
Scientific Research Applications
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical and clinical studies for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science.
Mechanism of Action
The mechanism of action of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and alter signal transduction processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- can be compared with other benzimidazole derivatives, such as:
- 2-(1H-Benzimidazol-1-yl)-1-(2-fur-yl)ethanone
- 2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanone
- 2-(1H-Benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone
Uniqueness:
- The presence of the phenyl group in Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- imparts unique chemical and biological properties compared to other benzimidazole derivatives. This structural variation can influence its reactivity, binding affinity, and overall biological activity.
By understanding the unique characteristics and applications of Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
89101-27-9 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2 |
InChI Key |
PALXXAQBOPMQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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